molecular formula C9H12FNO B6155424 2-amino-1-(4-fluoro-3-methylphenyl)ethan-1-ol CAS No. 1267532-95-5

2-amino-1-(4-fluoro-3-methylphenyl)ethan-1-ol

Cat. No.: B6155424
CAS No.: 1267532-95-5
M. Wt: 169.2
InChI Key:
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Description

2-amino-1-(4-fluoro-3-methylphenyl)ethan-1-ol is a chemical compound with the molecular formula C9H12FNO and a molecular weight of 169.2 g/mol . . This compound features an amino group, a fluoro-substituted phenyl ring, and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-1-(4-fluoro-3-methylphenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 4-fluoro-3-methylbenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).

    Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can be oxidized to a ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can undergo reduction reactions to form various derivatives, depending on the reducing agents used.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various halogenating agents, nucleophiles

Major Products Formed:

    Oxidation: Formation of ketones

    Reduction: Formation of alcohol derivatives

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

2-amino-1-(4-fluoro-3-methylphenyl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.

    Medicine: As a synthetic opioid, it is investigated for its analgesic properties and potential use in pain management.

    Industry: The compound can be used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-amino-1-(4-fluoro-3-methylphenyl)ethan-1-ol involves its interaction with opioid receptors in the central nervous system. By binding to these receptors, the compound can modulate pain signals and produce analgesic effects. The molecular targets include mu-opioid receptors, which play a key role in pain perception and relief.

Comparison with Similar Compounds

  • 2-amino-1-(3-fluoro-4-methylphenyl)ethan-1-ol
  • ®-2-amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol hydrochloride

Comparison:

  • Structural Differences: The position of the fluoro and methyl groups on the phenyl ring can vary, leading to differences in chemical properties and reactivity.
  • Unique Features: 2-amino-1-(4-fluoro-3-methylphenyl)ethan-1-ol is unique due to its specific substitution pattern, which can influence its biological activity and interactions with molecular targets.

Properties

CAS No.

1267532-95-5

Molecular Formula

C9H12FNO

Molecular Weight

169.2

Purity

95

Origin of Product

United States

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